![molecular formula C18H16N2O2 B15208233 5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde CAS No. 831197-45-6](/img/structure/B15208233.png)
5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a phenyloxazole ring with a carbaldehyde group. Its distinct structure makes it a valuable molecule in the realms of chemistry, biology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenyl ketone under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carboxylic acid.
Reduction: 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a precursor for the synthesis of other complex organic molecules.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
作用机制
The mechanism of action of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-(4-(Dimethylamino)phenyl)-2-benzamidopyrazine: Another fluorescent dye with similar structural features but different photophysical properties.
4-(Dimethylamino)benzaldehyde: A simpler compound used as a precursor in the synthesis of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde.
2-Phenyl-4,5-dihydro-1H-imidazole: Shares the phenyl and imidazole moieties but lacks the dimethylamino group.
Uniqueness
5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde is unique due to its combination of the dimethylamino group, oxazole ring, and aldehyde functionality. This unique structure imparts distinct photophysical properties, making it a valuable compound in fluorescence-based applications and advanced material science .
属性
CAS 编号 |
831197-45-6 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
5-[4-(dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)17-16(12-21)19-18(22-17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI 键 |
PPFYGQVUYGAHPX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


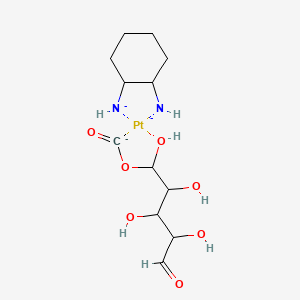
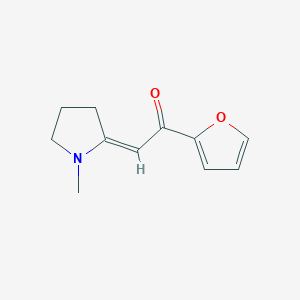
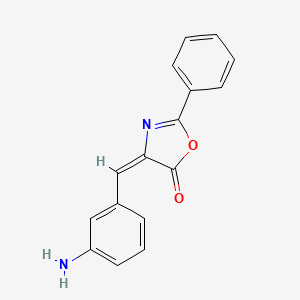
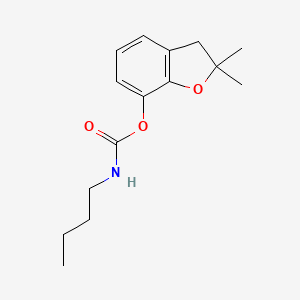


![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
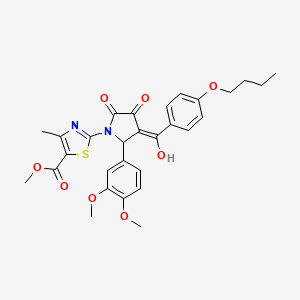

![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)
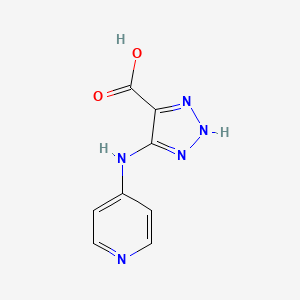
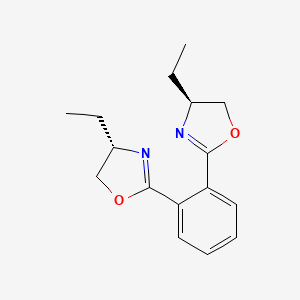
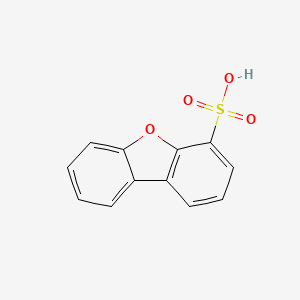
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
